DL-Tryptophan

Catalog No.
S748599
CAS No.
54-12-6
M.F
C11H12N2O2
C11H13N2O2+
M. Wt
204.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Tryptophan

CAS Number

54-12-6

Product Name

DL-Tryptophan

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O2
C11H13N2O2+

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)

InChI Key

QIVBCDIJIAJPQS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Solubility

13.4 mg/mL at 25 °C

Synonyms

(+/-)-Tryptophan; 1H-Indole-3-alanine; DL-α-Amino-3-indolepropionic Acid; NSC 13118;

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])[NH3+]

Selective Labelling of Tryptophan in Proteins

Cell Culture Applications

Specific Scientific Field: Cell Biology and Biotechnology

Summary of the Application: It has been used in the culture of various organisms, including yeast and certain species of Psilocybe .

Methods of Application: DL-Tryptophan is added to the culture medium as a nutrient source. The specific concentration used can vary depending on the organism being cultured .

Results or Outcomes: DL-Tryptophan has been found to be suitable for use in cell culture applications, supporting the growth and proliferation of various organisms .

Antimicrobial and Immunoregulatory Functions

Specific Scientific Field: Immunology and Microbiology

Summary of the Application: DL-Tryptophan has been explored in in vitro studies to evaluate its antimicrobial and immunoregulatory functions on indoleamine 2,3-dioxygenase .

Methods of Application: In vitro studies are conducted to evaluate the effects of DL-Tryptophan on indoleamine 2,3-dioxygenase. The specific experimental procedures can vary depending on the study .

Results or Outcomes: The results of these studies have shown that DL-Tryptophan can have antimicrobial and immunoregulatory effects .

Synthesis of Psychotropic Compounds

Specific Scientific Field: Pharmacology and Biotechnology

Summary of the Application: DL-Tryptophan has been used as a medium supplement in the synthesis of psychotropic compounds in certain species of Psilocybe .

Methods of Application: DL-Tryptophan is added to the culture medium of Psilocybe atrobrunnea and Psilocybe serbica, which then synthesize psychotropic compounds .

Results or Outcomes: The addition of DL-Tryptophan to the culture medium has been found to facilitate the synthesis of psychotropic compounds in these species .

Antidepressant, Anxiolytic, and Sleep Aid

Specific Scientific Field: Neuroscience and Pharmacology

Summary of the Application: DL-Tryptophan is a precursor of serotonin and melatonin, and it has been used as a dietary supplement for its potential antidepressant, anxiolytic, and sleep aid properties .

Methods of Application: DL-Tryptophan is administered orally as a dietary supplement .

Results or Outcomes: While individual results can vary, DL-Tryptophan has been found to have potential benefits as an antidepressant, anxiolytic, and sleep aid .

Feed Nutrition Enhancer

Specific Scientific Field: Animal Science and Nutrition

Summary of the Application: DL-Tryptophan can be used as a feed nutrition enhancer .

Methods of Application: DL-Tryptophan is added to animal feed to enhance its nutritional value .

Results or Outcomes: The addition of DL-Tryptophan to animal feed has been found to improve the nutritional value of the feed .

Physical Description

Solid

XLogP3

-0.4

LogP

-1.05 (LogP)
-1.05

Melting Point

293°C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Parenteral nutrition

Pharmacology

Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04)

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX02 - Tryptophan

Pictograms

Irritant

Irritant

Other CAS

27813-82-7
73-22-3
54-12-6

Wikipedia

Tryptophanyl radical
DL-tryptophan

General Manufacturing Information

Tryptophan: ACTIVE

Dates

Modify: 2023-08-15

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